molecular formula C8H6N2O B13834284 5,8-Imino-2H-cyclohept[d]isoxazole

5,8-Imino-2H-cyclohept[d]isoxazole

Cat. No.: B13834284
M. Wt: 146.15 g/mol
InChI Key: ZSWCVPFWZRTAPQ-UHFFFAOYSA-N
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Description

5,8-Imino-2H-cyclohept[d]isoxazole is a bicyclic compound featuring a seven-membered cycloheptene ring fused with an isoxazole moiety, where imino (NH) groups occupy positions 5 and 6. This unique architecture imparts distinct electronic and steric properties, making it a scaffold of interest in medicinal chemistry and catalysis.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

3-oxa-4,11-diazatricyclo[6.2.1.02,6]undeca-1,5,7,9-tetraene

InChI

InChI=1S/C8H6N2O/c1-2-7-8-5(4-9-11-8)3-6(1)10-7/h1-4,9-10H

InChI Key

ZSWCVPFWZRTAPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CNO3)C=C1N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Imino-2H-cyclohept[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cycloheptanone derivative with hydroxylamine to form an oxime, followed by cyclization to yield the isoxazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,8-Imino-2H-cyclohept[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group or the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5,8-Imino-2H-cyclohept[d]isoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Imino-2H-cyclohept[d]isoxazole involves its interaction with molecular targets such as enzymes or receptors. The imino group and isoxazole ring play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Observations :

  • Unlike danazol D, which leverages a steroid backbone for hormonal activity, 5,8-Imino-2H-cyclohept[d]isoxazole’s imino groups may enable hydrogen bonding interactions critical for targeting enzymes or receptors .

Reactivity Trends :

  • The imino groups in this compound may render it more nucleophilic than non-imino analogs (e.g., danazol D), influencing its participation in further derivatization reactions.
  • Cycloheptene fusion could reduce ring strain compared to smaller bicyclic systems, enhancing thermal stability .
Table 2: Comparative Bioactivity Data
Compound Target/Application Potency (IC50/EC50) Selectivity Notes
RXP470 MMP-12 2.3 nM High selectivity via Glu-Glu motif and isoxazole
Danazol D Gonadotrophin suppression ~10 µM Weak androgenic side effects
Neurotoxin E Neuronal receptors Not reported High neurotoxicity
This compound (hypothetical) Enzymes (e.g., kinases) Pending Predicted selectivity from fused-ring rigidity

Critical Findings :

  • Modifications to the isoxazole ring (e.g., removal of phosphinic groups in RXP470 analogs) drastically reduce potency, underscoring the importance of substituent placement .
  • The neurotoxin E demonstrates that even minor structural changes (e.g., hydroxylation) can shift activity from therapeutic to toxic outcomes .

Physicochemical Properties

  • Solubility: The imino groups in this compound may improve aqueous solubility compared to hydrophobic analogs like danazol D.
  • Stability: Fused-ring systems generally exhibit higher thermal stability than monocyclic isoxazoles, as seen in related bicyclic compounds .

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